molecular formula C17H17F3N2O3S B2444575 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448046-22-7

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2444575
CAS No.: 1448046-22-7
M. Wt: 386.39
InChI Key: YIPFFOLVGREHMQ-UHFFFAOYSA-N
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Description

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and a piperidine ring attached to a pyridine ring

Preparation Methods

The synthesis of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a trifluoromethylphenyl sulfonyl chloride under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is then coupled with a pyridine derivative using a suitable coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product .

Chemical Reactions Analysis

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or hydrophobic characteristics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar compounds include:

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

Biological Activity

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group, a sulfonyl moiety, and a piperidine ring. These characteristics suggest potential biological activities, particularly in the context of neurological disorders and pain management.

Chemical Structure and Properties

The compound's IUPAC name is 2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridine, with a molecular formula of C17_{17}H17_{17}F3_3N2_2O3_3S and a molecular weight of 386.4 g/mol. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane permeability, while the sulfonyl group can engage in strong hydrogen bonding with target proteins .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

  • Receptor Binding : The compound is believed to modulate the activity of certain receptors, notably TRPV1 (Transient Receptor Potential Vanilloid 1), which is involved in pain sensation and inflammatory responses. Its structural features allow for effective binding and antagonism of TRPV1, leading to analgesic effects .
  • Enzyme Interaction : It also acts as a biochemical probe in various assays to study enzyme interactions. The sulfonyl group is particularly effective in stabilizing complexes with target proteins through hydrogen bonding.

Analgesic Effects

Research has demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, in studies involving neuropathic pain models, certain analogs showed potent antagonism at TRPV1 receptors with low IC50_{50} values (as low as 0.2 nM), indicating high potency .

Table 1: Comparative Analgesic Activity

CompoundTRPV1 Binding Affinity (nM)Analgesic Activity (%)
Compound 10.263.4
Compound 20.341.8

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be influenced by variations in its structure. Studies have shown that increasing the lipophilicity of the substituents enhances the antagonistic activity against TRPV1 receptors until an optimal point is reached .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound:

  • Compound Evaluation : A series of analogs were synthesized and tested for their TRPV1 antagonistic properties. Among these, one derivative demonstrated an IC50_{50} value significantly lower than previously reported compounds, highlighting the potential for developing more effective analgesics .
  • In Vivo Studies : In formalin tests conducted on mice, selected compounds exhibited significant antinociceptive effects, reinforcing their potential use in pain management therapies .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-4-3-5-15(12-13)26(23,24)22-10-7-14(8-11-22)25-16-6-1-2-9-21-16/h1-6,9,12,14H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPFFOLVGREHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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